Chloroplatinic acid crystal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It appears as reddish-brown crystals and is a significant commercial source of platinum, typically found in an aqueous solution . This compound is highly hygroscopic and is often used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloroplatinic acid can be synthesized through several methods. The most common method involves dissolving platinum in hot aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :

[ \text{Pt} + 4\text{HNO}_3 + 6\text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4\text{NO}_2 + 4\text{H}_2\text{O} ]

The resulting orange-red solution is then evaporated to produce brownish-red crystals. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .

Industrial Production Methods: In industrial settings, chloroplatinic acid is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions: Chloroplatinic acid undergoes various chemical reactions, including:

Oxidation: When heated, it decomposes to platinum(IV) chloride.

Reduction: It can be reduced to platinum metal through various methods, including electrochemical reduction.

Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen.

Reduction: Electrochemical reduction using cyclic voltammetry.

Substitution: Reactions with ligands such as ammonia or phosphines.

Major Products:

Oxidation: Platinum(IV) chloride.

Reduction: Platinum metal.

Substitution: Complexes with different ligands.

Aplicaciones Científicas De Investigación

Chloroplatinic acid has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of chloroplatinic acid involves its ability to act as a source of platinum ions. In catalytic reactions, the platinum ions facilitate the conversion of reactants to products by lowering the activation energy. In biological systems, platinum ions can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, which is the basis for its use in chemotherapy .

Comparación Con Compuestos Similares

Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.

Potassium hexachloroplatinate: Contains potassium ions instead of hydronium ions.

Ammonium hexachloroplatinate: Contains ammonium ions instead of hydronium ions.

Uniqueness: Chloroplatinic acid is unique due to its high hygroscopicity and its role as a primary commercial source of platinum. Its ability to form stable complexes with various ligands makes it highly versatile in both industrial and research applications .

Propiedades

IUPAC Name |

tetrachloroplatinum;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFHNZZOZWQQPA-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

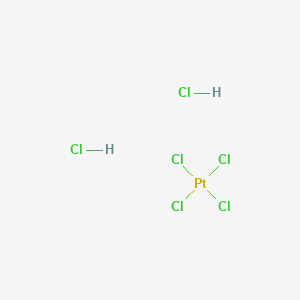

Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)